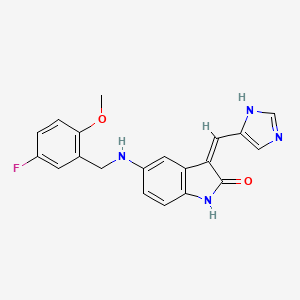
Trk-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-23 is a potent, orally active inhibitor of tropomyosin receptor kinases (TRK). It has shown significant inhibitory activity against various TRK isoforms, including TRKA, TRKC, and several TRKA mutants. The compound is known for its ability to induce apoptosis in specific cell lines, making it a valuable tool in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of specific aromatic compounds under controlled conditions.
Functional group modifications: Introduction of fluorine, nitrogen, and oxygen-containing groups to enhance binding affinity and selectivity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using industrial-scale chromatography and crystallization techniques to obtain high-purity this compound.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing
Analyse Chemischer Reaktionen
Types of Reactions
Trk-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halogens, can enhance or reduce the compound’s inhibitory activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Trk-IN-23 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of TRK in various cancer cell lines, particularly those with TRK mutations.
Neuroscience: The compound helps in understanding the role of TRK in neuronal growth and development.
Drug Development: this compound serves as a lead compound for developing new TRK inhibitors with improved efficacy and selectivity.
Biological Studies: It is used to investigate the mechanisms of apoptosis and cell signaling pathways involving TRK
Wirkmechanismus
Trk-IN-23 exerts its effects by binding to the ATP-binding site of TRK receptors, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the induction of apoptosis in TRK-expressing cells. The compound shows high selectivity for TRKA, TRKC, and several TRKA mutants, making it effective in targeting specific cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Larotrectinib: Another TRK inhibitor used in cancer therapy.
Entrectinib: A TRK inhibitor with broader activity against other kinases.
Repotrectinib: A next-generation TRK inhibitor designed to overcome resistance mutations
Uniqueness of Trk-IN-23
This compound stands out due to its high potency and selectivity for TRK isoforms and mutants. Its ability to induce apoptosis in specific cell lines makes it a valuable tool in cancer research and drug development. Additionally, its oral bioavailability enhances its potential for therapeutic applications .
Eigenschaften
Molekularformel |
C20H17FN4O2 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8- |
InChI-Schlüssel |
ZSFJFWHLJJYXII-IUXPMGMMSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


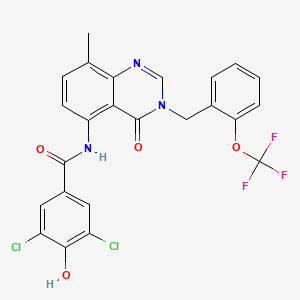
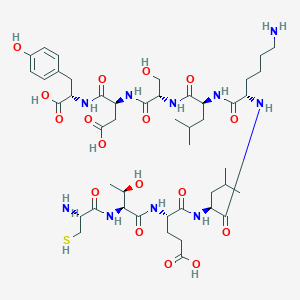
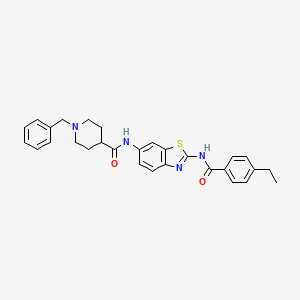
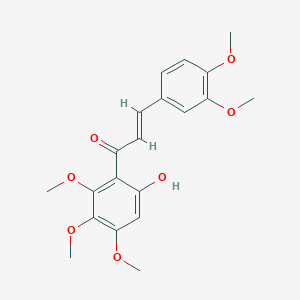
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
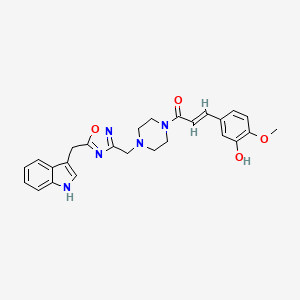
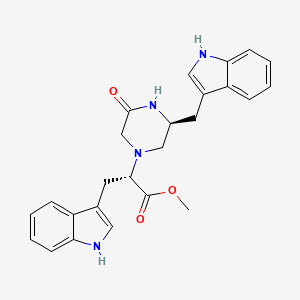

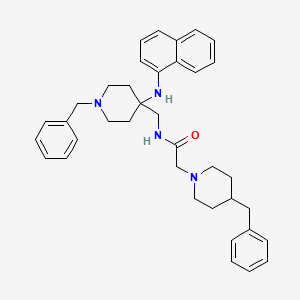
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
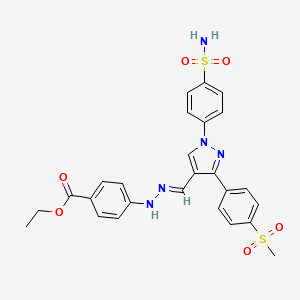
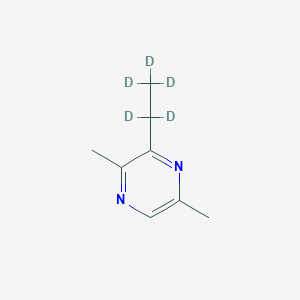
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

